molecular formula C29H34N2O15 B15143183 Xanthine oxidase-IN-6

Xanthine oxidase-IN-6

Cat. No.: B15143183
M. Wt: 650.6 g/mol
InChI Key: ZRGTVTKQKKMZRG-QFEFKGGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-6 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling and functionalization under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state derivatives, while substitution reactions can yield functionalized analogs of this compound .

Properties

Molecular Formula

C29H34N2O15

Molecular Weight

650.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(4aS,7aS)-7-(acetyloxymethyl)-4-(1,3-oxazol-2-ylcarbamoyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C29H34N2O15/c1-13(32)39-10-18-6-7-19-20(26(37)31-29-30-8-9-38-29)11-41-27(22(18)19)46-28-25(44-17(5)36)24(43-16(4)35)23(42-15(3)34)21(45-28)12-40-14(2)33/h6,8-9,11,19,21-25,27-28H,7,10,12H2,1-5H3,(H,30,31,37)/t19-,21-,22-,23-,24+,25-,27?,28+/m1/s1

InChI Key

ZRGTVTKQKKMZRG-QFEFKGGXSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)NC4=NC=CO4)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.